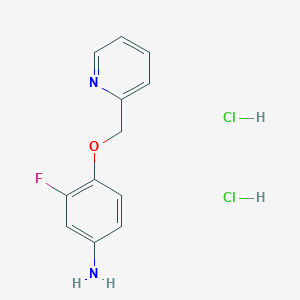

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride

描述

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride is a chemical compound with the molecular formula C12H13Cl2FN2O. It is a fluorinated aromatic amine, which incorporates both a fluorine atom and a pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride typically involves the following steps:

Pyridine Ring Incorporation: The pyridine ring is introduced through nucleophilic substitution reactions, often involving pyridine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity .

化学反应分析

Types of Reactions

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The fluorine atom and pyridine ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines. Substitution reactions can introduce various functional groups into the molecule .

科学研究应用

Medicinal Chemistry

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs targeting various diseases.

Key Applications :

- Anticancer Agents : The compound has shown promise in inhibiting cancer cell proliferation through its interactions with specific molecular targets, such as enzymes involved in cell signaling pathways.

Biological Probes

This compound is utilized as a biological probe to study cellular mechanisms and interactions at the molecular level. It can bind to specific receptors or enzymes, providing insights into their functions and potential therapeutic targets.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against several cancer cell lines, demonstrating significant cytotoxic effects. The compound exhibited lower IC50 values compared to standard chemotherapeutics, suggesting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell function, making it a candidate for developing new antibiotics.

作用机制

The mechanism of action of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The fluorine atom and pyridine ring play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 2-Fluoro-4-(pyridin-2-ylmethoxy)aniline

- 4-Fluoro-3-(pyridin-2-ylmethoxy)aniline

- 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

- 3-Bromo-4-(pyridin-2-ylmethoxy)aniline

Uniqueness

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride is unique due to the specific positioning of the fluorine atom and the pyridine ring, which confer distinct chemical and biological properties. These properties include enhanced stability, reactivity, and potential biological activity compared to its analogs .

生物活性

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₁₂H₁₁FN₂O·2HCl

- Molecular Weight: 274.15 g/mol

- CAS Number: 22022163

This compound features a fluorine atom, a pyridine ring, and an aniline group, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition: The compound may inhibit certain kinases, such as c-Met kinase, which plays a crucial role in cancer cell proliferation and survival. Docking studies suggest that the structural features of the compound facilitate strong binding interactions with the active site of these enzymes .

- Receptor Modulation: By binding to various receptors, this compound could modulate signaling pathways involved in cellular growth and differentiation, potentially leading to therapeutic effects against cancer and other diseases.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity:

- A study focusing on derivatives of pyridine-based compounds found that those similar in structure to 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline exhibited significant inhibitory activity against various cancer cell lines. For instance, compounds with similar scaffolds showed IC50 values ranging from 0.4 nM to 1400 nM against different cancer types .

- Antimicrobial Activity:

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds or derivatives:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| c-Met Inhibitor | Anticancer | < 1 nM | |

| Pyrimidine Derivative | Antibacterial | 0.25–1 μg/mL | |

| Indazole Derivative | Antitumor | 0.64 μM |

These studies illustrate the potential of compounds within this structural class to exhibit potent biological activities, particularly in cancer therapy.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves coupling 3-fluoro-4-nitroaniline with 2-pyridinemethanol under nucleophilic aromatic substitution conditions. Key steps include:

- Nitro Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine.

- Etherification : Reaction with 2-pyridinemethanol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) at 80–100°C.

- Salt Formation : Treatment with HCl to yield the dihydrochloride salt, followed by recrystallization for purification .

- Critical Parameters : Solvent choice (DMF enhances reactivity), reaction time (12–24 hours for complete substitution), and stoichiometric ratios (1:1.2 aniline:pyridinemethanol).

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine coupling in aromatic regions, pyridyl proton shifts).

- IR Spectroscopy : Identify N-H stretches (aniline) and C-O-C (ether) bonds.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 254.69).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Answer : The dihydrochloride salt enhances water solubility (≥50 mg/mL at 25°C) compared to the free base. Stability tests indicate:

- pH Sensitivity : Stable in acidic conditions (pH 2–4) but prone to hydrolysis above pH 6.

- Light/Temperature : Store at –20°C in amber vials to prevent degradation (UV-Vis monitoring shows <5% decomposition over 6 months) .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attack.

- Experimental Design : To functionalize the fluorine, use strong nucleophiles (e.g., NaN₃ in DMSO at 120°C) or transition-metal catalysis (e.g., CuI for Ullmann coupling). Monitor progress via TLC/LC-MS .

Q. What strategies resolve contradictions in observed biological activity across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Purity Verification : Use HPLC (≥95% purity) and elemental analysis to exclude impurities.

- Structural Analog Comparison : Test analogs (e.g., 3-chloro or non-fluorinated derivatives) to isolate fluorine’s contribution (see Table 1) .

- Assay Standardization : Validate bioactivity assays (e.g., enzyme inhibition) with positive controls (e.g., staurosporine for kinases).

Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). Prioritize poses where the pyridyl methoxy group occupies hydrophobic pockets.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .

属性

IUPAC Name |

3-fluoro-4-(pyridin-2-ylmethoxy)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O.2ClH/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10;;/h1-7H,8,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPXVKLPVVSKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。